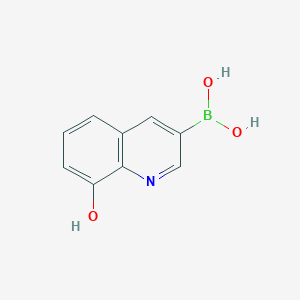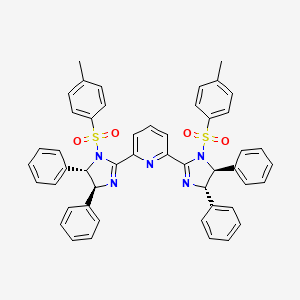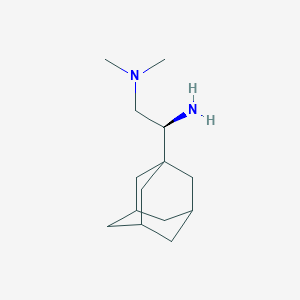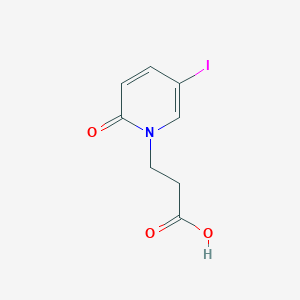
3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid typically involves the iodination of a pyridine derivative followed by the introduction of a propanoic acid moiety. Common reagents used in the synthesis may include iodine, pyridine, and propanoic acid derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the iodination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromo-2-oxopyridin-1(2H)-yl)propanoic acid
- 3-(5-Chloro-2-oxopyridin-1(2H)-yl)propanoic acid
- 3-(5-Fluoro-2-oxopyridin-1(2H)-yl)propanoic acid
Uniqueness
3-(5-Iodo-2-oxopyridin-1(2H)-yl)propanoic acid is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s size and electron-withdrawing properties can influence the compound’s overall behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C8H8INO3 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
3-(5-iodo-2-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H8INO3/c9-6-1-2-7(11)10(5-6)4-3-8(12)13/h1-2,5H,3-4H2,(H,12,13) |
Clave InChI |
DISIJIVBSWRVLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1I)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




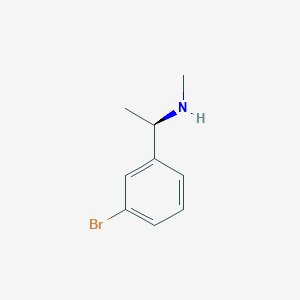
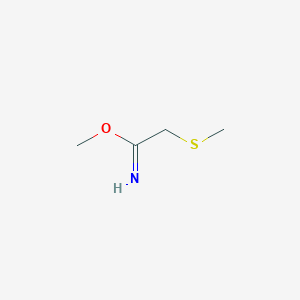

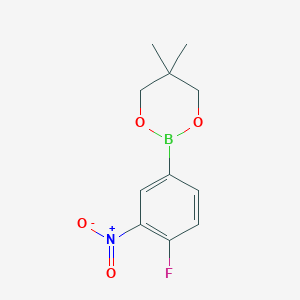
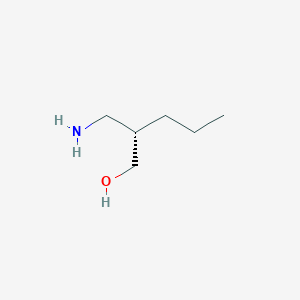
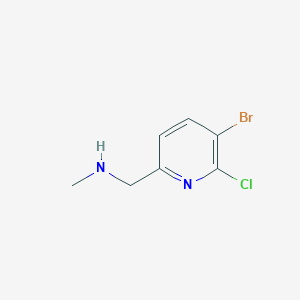
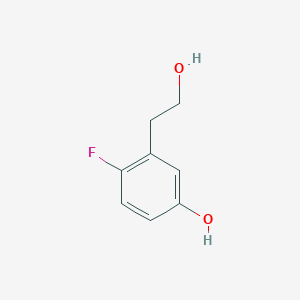
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

